molecular formula C10H6INO3 B1404099 3-(4-Iodophenyl)isoxazole-4-carboxylic acid CAS No. 839718-34-2

3-(4-Iodophenyl)isoxazole-4-carboxylic acid

Cat. No.: B1404099
CAS No.: 839718-34-2
M. Wt: 315.06 g/mol
InChI Key: AAEKUCVANIMIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of an iodine atom on the phenyl ring and a carboxylic acid group on the isoxazole ring makes this compound particularly interesting for various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-(4-iodophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEKUCVANIMIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 2
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
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3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 4
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 5
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Iodophenyl)isoxazole-4-carboxylic acid

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